molecular formula C16H13NO4 B8453827 7-Acetyl-5-(benzyloxy)-1,3-benzoxazol-2(3H)-one CAS No. 861841-89-6

7-Acetyl-5-(benzyloxy)-1,3-benzoxazol-2(3H)-one

Cat. No. B8453827
M. Wt: 283.28 g/mol
InChI Key: SDXZTTNODGPWNQ-UHFFFAOYSA-N
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Patent
US07429583B2

Procedure details

20 g (71 mmol) 7-acetyl-5-benzyloxy-3H-benzoxazol-2-one and 8 g (72 mmol) selenium dioxide are refluxed for 8 hours in the presence of activated charcoal in 100 mL dioxane and 3.1 mL water. The solid is filtered off, the solvent is distilled off and the residue is combined with 50 mL ethanol. The mixture is refluxed for 15 minutes and then filtered through activated charcoal. The solid precipitated on cooling is suction filtered after 3 hours and washed with ethanol and diethyl ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[O:11][C:10](=[O:13])[NH:9][C:8]=2[CH:7]=[C:6]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:5]=1)(=[O:3])[CH3:2].[Se](=O)=[O:23].C.[O:26]1CCO[CH2:28][CH2:27]1>O>[CH2:15]([O:14][C:6]1[CH:5]=[C:4]([C:1](=[O:3])[CH:2]([O:26][CH2:27][CH3:28])[OH:23])[C:12]2[O:11][C:10](=[O:13])[NH:9][C:8]=2[CH:7]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=CC=2NC(OC21)=O)OCC2=CC=CC=C2
Name
Quantity
8 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
3.1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through activated charcoal
CUSTOM
Type
CUSTOM
Details
The solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
is suction filtered after 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with ethanol and diethyl ether

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C2=C(NC(O2)=O)C1)C(C(O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.